molecular formula C₃₂H₃₉NO₄ B1140224 (R)-Fexofenadine CAS No. 139965-10-9

(R)-Fexofenadine

Numéro de catalogue: B1140224
Numéro CAS: 139965-10-9
Poids moléculaire: 501.66
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

®-Fexofenadine is an antihistamine used to treat allergy symptoms such as hay fever and urticaria. It is the active enantiomer of fexofenadine, which is a second-generation antihistamine. Unlike first-generation antihistamines, ®-Fexofenadine does not cross the blood-brain barrier significantly, reducing the risk of drowsiness and other central nervous system effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-Fexofenadine typically involves the resolution of racemic fexofenadine or the asymmetric synthesis of the ®-enantiomer. One common method involves the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and reagents such as sodium hydroxide or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of ®-Fexofenadine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization, filtration, and drying to isolate and purify the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the required enantiomeric excess.

Analyse Des Réactions Chimiques

Types of Reactions

®-Fexofenadine undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Involves the replacement of one functional group with another. Common reagents include halogens like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

®-Fexofenadine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study chiral resolution and enantioselective synthesis.

    Biology: Investigated for its effects on histamine receptors and its role in allergic responses.

    Medicine: Extensively studied for its efficacy and safety in treating allergic conditions.

    Industry: Used in the formulation of pharmaceutical products for allergy relief.

Mécanisme D'action

®-Fexofenadine exerts its effects by selectively binding to peripheral histamine H1 receptors, thereby blocking the action of histamine, a substance in the body that causes allergic symptoms. This binding prevents the activation of these receptors, reducing symptoms such as itching, swelling, and redness. The compound does not significantly cross the blood-brain barrier, minimizing central nervous system side effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Loratadine: Another second-generation antihistamine with similar peripheral H1 receptor activity.

    Cetirizine: Known for its rapid onset of action and effectiveness in treating allergic symptoms.

    Desloratadine: An active metabolite of loratadine with enhanced potency.

Uniqueness

®-Fexofenadine is unique due to its high selectivity for peripheral H1 receptors and its minimal central nervous system penetration, which reduces the risk of drowsiness. Its enantiomeric purity also contributes to its effectiveness and safety profile.

Activité Biologique

(R)-Fexofenadine is a potent antihistamine primarily used for the treatment of allergic conditions. It is the active enantiomer of fexofenadine, which is a metabolite of terfenadine. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, pharmacodynamics, and clinical efficacy based on diverse research findings.

Pharmacokinetics

Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug. For this compound, several key parameters have been identified:

  • Absorption : After oral administration, this compound is rapidly absorbed with peak plasma concentrations occurring within 1-3 hours. Studies indicate that its absorption is linear for doses up to 120 mg twice daily .
  • Distribution : The drug exhibits approximately 60-70% plasma protein binding. The volume of distribution is relatively large, indicating extensive distribution into tissues .
  • Metabolism : this compound undergoes negligible metabolism, primarily excreted unchanged in urine and feces. This property minimizes drug-drug interactions related to metabolic pathways .
  • Elimination : The elimination half-life ranges from 11 to 15 hours, allowing for once or twice daily dosing regimens .

Pharmacodynamics

The pharmacodynamic profile of this compound reveals its mechanism of action as a selective H1 receptor antagonist:

  • Antihistaminic Activity : Clinical studies demonstrate that this compound effectively inhibits histamine-induced wheal and flare responses. Maximum inhibition can exceed 80% within 6 hours of administration and lasts for 24 hours .
  • Non-Sedative Properties : Unlike first-generation antihistamines, this compound does not cross the blood-brain barrier, resulting in minimal sedation and no significant impairment of cognitive or motor functions even at high doses .
  • Cardiac Safety : Research indicates that this compound does not adversely affect cardiac conduction parameters such as QTc intervals, making it a safer option among antihistamines .

Clinical Efficacy

This compound has been extensively studied in various clinical settings:

  • Allergic Rhinitis : In trials involving over 4000 patients, this compound demonstrated superior efficacy in alleviating symptoms of allergic rhinitis compared to placebo. Doses as low as 120 mg were found effective for sustained symptom relief .
  • Bronchospasm Inhibition : In preclinical models, this compound showed significant inhibition of antigen-induced bronchospasm in sensitized guinea pigs, further supporting its therapeutic potential in respiratory allergies .

Case Studies

Several case studies illustrate the practical applications and efficacy of this compound:

  • Case Study on Seasonal Allergic Rhinitis : A double-blind study compared this compound with placebo in patients with seasonal allergic rhinitis. Results indicated significant improvement in nasal congestion and overall quality of life scores among those receiving this compound at doses of 120 mg daily over four weeks.
  • Long-Term Use Safety Profile : A year-long study involving patients with chronic urticaria assessed the long-term safety and efficacy of this compound at doses up to 240 mg daily. No significant adverse effects were reported, reinforcing its safety profile for extended use.

Summary Table

ParameterFindings
Absorption Peak plasma concentration at 1-3 hours
Distribution 60-70% plasma protein binding
Metabolism Negligible metabolism; primarily excreted unchanged
Elimination Half-Life 11 to 15 hours
Efficacy in Allergic Rhinitis Significant symptom relief at doses ≥120 mg
Sedation Risk Minimal; does not cross blood-brain barrier
Cardiac Safety No adverse effects on QTc intervals

Propriétés

IUPAC Name

2-[4-[(1R)-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTNPBWLLIMQHL-GDLZYMKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=C(C=C1)[C@@H](CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601039498
Record name (R)-fexofenadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601039498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139965-10-9
Record name (R)-fexofenadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601039498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to the described procedure of Carr et al., U.S. Pat. No. 4,254,129, to a solution of 0.6 g of ethyl 4-[4[4-(hydroxydiphenylmethyl)-1-piperidinyl]-hydroxybutyl]-α,α-dimethylbenzeneacetate in 20 ml of absolute ethanol is added 10 ml of a 50% solution of sodium hydroxide. The mixture is refluxed for 3½ hours and concentrated to a solid after which a minimum amount of methanol to dissolve the residue is added. 10% Aqueous HCl is added until pH 7 is reached, the methanol removed by evaporation and water (25 ml) is added. The resulting precipitate is recrystallized from methanolbutanone to give 4-[4[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylbenzeneacetic acid, M.P. 195°-197° C.
Name
ethyl 4-[4[4-(hydroxydiphenylmethyl)-1-piperidinyl]-hydroxybutyl]-α,α-dimethylbenzeneacetate
Quantity
0.6 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 0.6 g of ethyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylbenzeneacetate in 20 ml of absolute ethanol is added 10 ml of a 50% solution of sodium hydroxide. The mixture is refluxed for 31/2 hours and concentrated to a solid after which a minimum amount of methanol to dissolve the residue is added. 10% Aqueous HCl is added until pH 7 is reached, the methanol removed by evaporation and water (25 ml) is added. The resulting precipitate is recrystallized from methanol-butanone to give 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylbenzeneacetic acid, M.P. 195°-197° C.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Add sodium borohydride (0.105 g, 2.77 mmol) to a solution of sodium hydroxide (0.053 g, 1.33 mmol) in deionized water (2 mL) and add, by dropwise addition, to a solution of 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetic acid hydrochloride (0.70 g, 1.31 mmol) in ethanol (30 mL). Stir at room temperature for 3.5 hours at pH 7-8. Evaporate the solvent in vacuo and stir the residue with methylene chloride (15 mL) and deionized water (15 mL). Dry (MgSO4), acidify to Ph 3 with gaseous hydrogen chloride and evaporate the solvent. Add ether with stirring, filter the white solid and wash with additional ether. Dry to give the title compound.
Quantity
0.105 g
Type
reactant
Reaction Step One
Quantity
0.053 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Ethyl 4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetate (0.5 g) was dissolved in MeOH (10 mL), and sodium hydroxide solution (0.35 g, water 3 mL) was added. The reaction mixture was heated at reflux for 5 h, and cooled to 22° C., followed by the addition of acetic acid to reach a pH 4-5. MeOH (5 mL) was added to the solution and stirred for 1 h. The precipitate was collected by filtration to give 0.42 g of 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylbenzeneacetic acid. 1H NMR (DMSO-d6) d 1.45-1.49 (m, 2H), 1.67 (s, 6H), 1.67-1.78 (m, 6H), 2.12-2.20 (m, 2H), 2.45-2.50 (m, 2H), 2.68-2.78 (m 3H), 3.10 (broad s, 2H), 4.71 (m, 1H), 5.50 (broad s, 1H), 7.35-7.40 (m, 2H), 7.45-7.55 (m, 8H), 7.76-7.78 (m, 4H). MH+ 502.3
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.